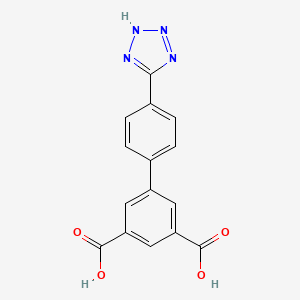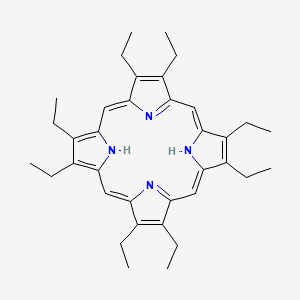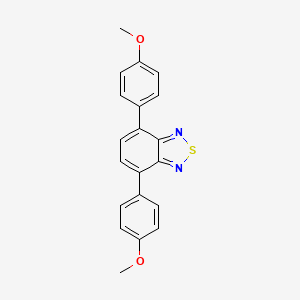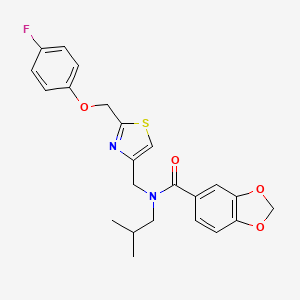
Benzyl-PEG25-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-PEG25-amine is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its long PEG chain, which imparts water solubility and reduces immunogenicity, making it a valuable tool in pharmaceutical research and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl-PEG25-amine is synthesized through a series of chemical reactions involving the coupling of benzyl groups with PEG chains. The process typically involves the use of protecting groups to ensure selective reactions at specific sites. Common reagents used in the synthesis include benzyl chloride and amine-functionalized PEG .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is typically produced in bulk quantities and purified through techniques such as column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-PEG25-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like nickel (Ni) or rhodium (Rh).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh
Substitution: Alkyl halides, CuBr with N,N,N’,N’'-pentamethyldiethylenetriamine
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzyl-PEG derivatives .
Applications De Recherche Scientifique
Benzyl-PEG25-amine is widely used in scientific research due to its versatility and unique properties. Some of its applications include:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Industry: Applied in the development of new materials and as a component in various chemical processes.
Mécanisme D'action
Benzyl-PEG25-amine functions as a linker in PROTACs, which are designed to target and degrade specific proteins within cells. The compound connects two different ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This interaction leads to the ubiquitination and subsequent proteasomal degradation of the target protein, thereby modulating its activity within the cell .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl-PEG-amine: A shorter PEG chain variant with similar properties but different solubility and stability characteristics.
Benzyl-PEG2-amine: A compound with a much shorter PEG chain, used in different applications due to its distinct physical and chemical properties.
Uniqueness
Benzyl-PEG25-amine stands out due to its long PEG chain, which provides enhanced water solubility and reduced immunogenicity. This makes it particularly suitable for applications in drug delivery and PROTAC synthesis, where these properties are crucial for efficacy and safety .
Propriétés
Formule moléculaire |
C57H109NO25 |
|---|---|
Poids moléculaire |
1208.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C57H109NO25/c58-6-7-59-8-9-60-10-11-61-12-13-62-14-15-63-16-17-64-18-19-65-20-21-66-22-23-67-24-25-68-26-27-69-28-29-70-30-31-71-32-33-72-34-35-73-36-37-74-38-39-75-40-41-76-42-43-77-44-45-78-46-47-79-48-49-80-50-51-81-52-53-82-54-55-83-56-57-4-2-1-3-5-57/h1-5H,6-56,58H2 |
Clé InChI |
QSQNNFAGMAOXLN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Amino-2-[2-[4-[4-(2-propyl-1,3-oxazol-4-yl)phenyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B11929217.png)
![undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11929218.png)

![2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B11929225.png)

![2-[(2S)-1-[4-fluoro-2-[(2R)-1,1,1-trifluoropropan-2-yl]phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B11929245.png)


![2-oxo-N-[3-(2H-tetrazol-5-yl)phenyl]-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B11929263.png)
